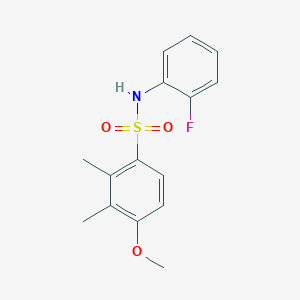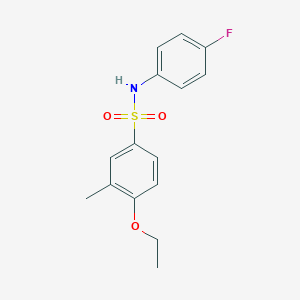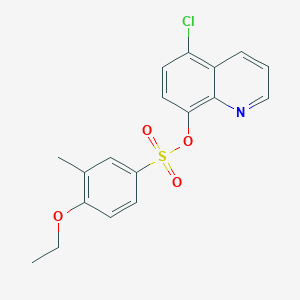
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide, also known as CDNB, is a chemical compound that has been extensively studied for its applications in scientific research. CDNB is a sulfonamide derivative that is widely used as a substrate in enzyme assays, as a model substrate for glutathione S-transferases (GSTs), and as a probe to study drug metabolism and toxicity.
Mécanisme D'action
The mechanism of action of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide involves its conjugation with GSH by GSTs. This reaction results in the formation of a thioether adduct, which is then eliminated from the body. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide is also a competitive inhibitor of GSTs, which means that it can bind to the active site of the enzyme and prevent the binding of other substrates.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to induce oxidative stress and DNA damage in cells. It has also been reported to cause apoptosis, or programmed cell death, in various cell types. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used as a model substrate to study the metabolism and toxicity of drugs and environmental pollutants.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has several advantages as a substrate in enzyme assays. It is a stable and commercially available compound that can be easily synthesized in the laboratory. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide is also a relatively inexpensive substrate that can be used in high-throughput screening assays. However, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has some limitations as a substrate. It is not a natural substrate for GSTs, and its metabolism by the enzyme may not accurately reflect the metabolism of other xenobiotics.
Orientations Futures
There are several future directions for research on 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide. One area of research is the development of new GST inhibitors based on the structure of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide. These inhibitors could be used as potential anticancer agents, as GSTs are overexpressed in many types of cancer cells. Another area of research is the use of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide as a model substrate to study the metabolism and toxicity of emerging environmental pollutants, such as microplastics and per- and polyfluoroalkyl substances (PFAS). Finally, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide could be used as a tool to study the role of GSTs in drug metabolism and drug-drug interactions.
Méthodes De Synthèse
The synthesis of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used in a wide range of scientific research applications. It is commonly used as a substrate in enzyme assays to measure the activity of GSTs, which are a family of enzymes that play a crucial role in the detoxification of xenobiotics. GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide, which leads to their elimination from the body.
Propriétés
Nom du produit |
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H13ClN2O2S |
Poids moléculaire |
296.77 g/mol |
Nom IUPAC |
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-8-12(10(2)7-11(9)14)19(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
HPVMCIBWEGGSDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)


![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)



